molecular formula C25H28O3S B12769949 Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)- CAS No. 80853-78-7

Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)-

Cat. No.: B12769949
CAS No.: 80853-78-7
M. Wt: 408.6 g/mol
InChI Key: KTUAKICCQJLJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)-: is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a benzene ring substituted with a methoxyphenoxy group and a complex side chain containing a methylthio group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)- typically involves multiple steps, including the formation of the benzene ring, the introduction of the methoxyphenoxy group, and the attachment of the complex side chain. Common reagents used in these reactions include methoxyphenol, methylthiophenol, and various alkylating agents. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to achieve selective substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology: In biological research, Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)- is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or as a probe for studying biological processes.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

  • Benzene, 1-(4-methoxyphenoxy)-2-methyl-
  • Benzene, 1-(4-methylthio)phenoxy-3-methyl-
  • Benzene, 1-(4-methoxyphenoxy)-3-methyl-

Comparison: Compared to these similar compounds, Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)- exhibits unique properties due to the presence of both the methoxyphenoxy and methylthio groups. These functional groups contribute to its distinct reactivity and potential applications. The combination of these groups in a single molecule allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

80853-78-7

Molecular Formula

C25H28O3S

Molecular Weight

408.6 g/mol

IUPAC Name

1-methoxy-4-[3-[[2-methyl-2-(4-methylsulfanylphenyl)propoxy]methyl]phenoxy]benzene

InChI

InChI=1S/C25H28O3S/c1-25(2,20-8-14-24(29-4)15-9-20)18-27-17-19-6-5-7-23(16-19)28-22-12-10-21(26-3)11-13-22/h5-16H,17-18H2,1-4H3

InChI Key

KTUAKICCQJLJAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)OC)C3=CC=C(C=C3)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.